REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[BH4-].[Na+].[C:12]1([S:18]([N:21]2[CH:25]=[CH:24][C:23]([CH:26]=[CH:27][N+:28]([O-])=O)=[CH:22]2)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O1CCCC1>[C:12]1([S:18]([N:21]2[CH:25]=[CH:24][C:23]([CH2:26][CH2:27][NH2:28])=[CH:22]2)(=[O:19])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5.78 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=C1)C=C[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added dropwise
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
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quenched by the addition of ice-water
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Type
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TEMPERATURE
|
Details
|
refluxed for a further two hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ether
|
Type
|
ADDITION
|
Details
|
the amine liberated by the addition of 0.880 ammonia solution which
|
Type
|
EXTRACTION
|
Details
|
was extracted into dichloromethane
|
Type
|
WASH
|
Details
|
The extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give pure product as an oil
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=C1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |